5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine
Description
Properties
IUPAC Name |
2-(oxan-4-yl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14-10-13(11-4-2-1-3-5-11)16-17(14)12-6-8-18-9-7-12/h1-5,10,12H,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFTUDHAGGRBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=CC(=N2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-Mediated Ring Formation
The core pyrazolo[1,5-a]pyrimidine scaffold is frequently constructed via cyclocondensation between enaminonitriles and aminopyrazoles. A representative protocol involves refluxing equimolar quantities of 3-(dimethylamino)-2-phenylacrylonitrile and 4-methyl-5-phenyl-2H-pyrazol-3-amine in pyridine for 6 hours, yielding 71% of the fused heterocycle after recrystallization. Adapting this method for 5-phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine synthesis would require substituting the methyl group with a tetrahydropyran-4-yl moiety at position 2 of the aminopyrazole.
Critical Parameters:
- Solvent polarity significantly impacts reaction kinetics, with pyridine acting as both base and solvent.
- Extended reflux durations (>4 hours) prevent intermediate precipitation, ensuring complete cyclization.
Microwave-Assisted Synthesis Under Pressurized Conditions
Accelerated Cyclization via Microwave Irradiation
Microwave irradiation drastically reduces reaction times for pyrazolo[1,5-a]pyrimidine formation. A documented procedure combines enaminosulfones (3.21 g, 10 mmol) and aminopyrazoles in pyridine under microwave conditions (130°C, 17.2 bar, 20 minutes), achieving 87% yield. For the target compound, substituting the enaminosulfone with a tetrahydropyran-functionalized equivalent could enable analogous rapid assembly.
Advantages Over Conventional Heating:
Post-Functionalization via Nucleophilic Aromatic Substitution
Chloropyrimidine Amination
A microwave-assisted amination of 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with 4-methyl-3-phenyl-1H-pyrazol-5-amine in NMP at 200°C (1 hour) yielded 44% product. Adapting this method to introduce the tetrahydropyran group would require a chloropyrimidine intermediate bearing the tetrahydropyran substituent, reacted under similar high-temperature conditions.
Purification Considerations:
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine is being investigated as a lead compound in drug discovery, particularly for its potential to inhibit kinases involved in neurodegenerative disorders. Its structural attributes allow it to interact with various biological targets, making it a candidate for further pharmacological studies .
2. Antimicrobial Activity
Recent studies highlight the antimicrobial properties of pyrazole derivatives. Compounds structurally similar to this compound have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans .
3. Anti-inflammatory Effects
Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, thereby providing therapeutic potential for inflammatory conditions. Studies have shown varying degrees of TNF-alpha inhibition among related compounds, suggesting a promising avenue for anti-inflammatory drug development .
Biological Mechanisms
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in signal transduction pathways. This interaction modulates their activity, leading to various biological effects that are currently under investigation in preclinical studies .
Case Study 1: Kinase Inhibition
A study explored the inhibitory effects of this compound on specific kinases associated with neurodegeneration. The compound showed significant inhibitory activity, indicating its potential role in treating neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In an antimicrobial assay, derivatives of this compound were tested against several pathogens. The results indicated that certain derivatives exhibited up to 70% inhibition against bacterial growth, showcasing the compound's potential as an antimicrobial agent .
Case Study 3: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory properties of pyrazole derivatives, including this compound. The study reported significant reductions in inflammation markers in vitro, supporting its application in inflammatory disease treatment .
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine, highlighting substituent variations and their implications:
Key Comparative Insights:
Substituent Effects on Solubility and Bioavailability: The tetrahydropyran-4-yl group (e.g., in ) improves aqueous solubility compared to bulkier hydrophobic groups like tosyl (e.g., ). This aligns with computational studies showing that noncovalent interactions (e.g., hydrogen bonding) are critical for solubility and target binding .
Synthetic Accessibility :
- Tosyl-protected pyrazoles (e.g., ) are synthesized in high yields (65–70%) via sulfonylation, whereas tetrahydropyran derivatives may require more specialized conditions (e.g., catalytic coupling reactions).
The absence of a phenyl group in 5-methyl analogs (e.g., ) reduces steric hindrance, possibly favoring interactions with flat binding pockets.
Safety and Handling :
- Thiophene-containing compounds (e.g., ) require stringent safety protocols (e.g., ventilation, PPE), whereas tetrahydropyran derivatives are likely less reactive due to their saturated oxygen heterocycle .
Biological Activity
5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazole ring and a tetrahydropyran moiety, positions it as a promising candidate for various biological applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 246.32 g/mol. The presence of the tetrahydropyran moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to simpler pyrazole derivatives.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structural features can inhibit various kinases involved in neurodegenerative diseases. This interaction can modulate key biological pathways, leading to therapeutic effects against conditions such as inflammation and cancer.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, the synthesized derivatives were tested against various bacterial strains, including E. coli and S. aureus. The results indicated that certain derivatives demonstrated notable zones of inhibition, suggesting potential as antimicrobial agents .
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory activity. Similar pyrazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating that this compound may also possess these beneficial effects .
Kinase Inhibition
The compound's structural characteristics suggest it may act as a kinase inhibitor. Kinases play crucial roles in signal transduction pathways related to cell growth and proliferation. Inhibiting these enzymes could provide therapeutic benefits in treating cancers and other proliferative diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Screening : A series of new pyrazole derivatives were synthesized and screened for their biological activities, revealing that many exhibited significant antimicrobial and anti-inflammatory properties .
- Mechanistic Studies : Research has demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells, further supporting their potential as anticancer agents .
- Inhibition Studies : In vitro studies on alpha-amylase inhibition showed promising results for some derivatives, indicating potential applications in diabetes management by regulating blood sugar levels .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine | Anti-inflammatory | Simple structure, well-studied |
| 1H-Pyrazolo[3,4-b]quinolin | Kinase inhibition | Known for its effectiveness against various cancers |
| This compound | Antimicrobial, anti-inflammatory | Unique tetrahydropyran moiety enhances activity |
Q & A
Q. What are the established synthetic routes for 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine, and how are intermediates characterized?
The compound is typically synthesized via a multi-step process involving cyclocondensation and functionalization. For example, phenylhydrazine derivatives can react with β-ketoesters under reflux conditions to form pyrazole intermediates, followed by tetrahydropyranylation via nucleophilic substitution or coupling reactions. Key intermediates are characterized using NMR, IR spectroscopy, and HPLC to confirm regioselectivity and purity . Recrystallization in ethanol or ether is often employed for purification .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrazole and tetrahydropyran ring systems. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). Thin-layer chromatography (TLC) using toluene-ethyl acetate-water systems (8.7:1.2:1.1) monitors reaction progress . Structural analogs in PubChem/EPA databases provide reference data for comparative analysis .
Q. How are biological activity assays designed to evaluate this compound’s pharmacological potential?
In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted using dose-response curves. For example, Fedotov et al. (2023) tested pyrazole derivatives against kinase targets, employing IC₅₀ calculations and negative controls to validate specificity. Cell-based assays (e.g., MTT for viability) are paired with fluorescence microscopy to assess membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Kinetic studies using Design of Experiments (DoE) methodologies help identify optimal temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For instance, elevated temperatures (80–100°C) improve cyclization efficiency, while basic conditions (e.g., K₂CO₃) suppress side reactions during tetrahydropyranylation . Process simulation tools (e.g., Aspen Plus) model mass transfer limitations in heterogeneous reactions .
Q. How should researchers address contradictory data in biological activity studies?
Cross-validation using orthogonal assays is critical. For example, discrepancies between enzyme inhibition and cell-based activity may arise from poor solubility or off-target effects. Solubility enhancements via co-solvents (e.g., DMSO-PBS mixtures) or structural analogs (e.g., halogenated derivatives) can resolve such issues. Dose-response curves with Hill slopes >1 suggest cooperative binding, requiring further mechanistic studies .
Q. What computational strategies predict the compound’s binding affinity and pharmacokinetics?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with target proteins (e.g., kinases). Density Functional Theory (DFT) calculates electronic properties to guide functionalization (e.g., amino group substitution). ADMET predictors (SwissADME) estimate logP, bioavailability, and metabolic stability .
Q. What advanced analytical techniques resolve trace impurities in the final product?
LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. High-field NMR (600 MHz) coupled with COSY/NOESY identifies stereochemical anomalies. X-ray crystallography (if crystals are obtainable) confirms absolute configuration, as demonstrated in structurally similar pyrazole derivatives .
Q. How can functionalization of the pyrazole core enhance target selectivity?
Mannich reactions introduce secondary amines or alkyl chains at the 3-amino position, improving solubility and target engagement. For example, coupling with 4-methoxyaniline via Schiff base formation (as in ) enhances π-π stacking with hydrophobic enzyme pockets .
Q. What strategies improve the compound’s stability under long-term storage?
Lyophilization in amber vials under inert gas (N₂/Ar) prevents oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products via HPLC. Adding antioxidants (e.g., BHT) at 0.01% w/w extends shelf life .
Q. How can researchers integrate structural and bioactivity data to refine SAR (Structure-Activity Relationship) models?
Multivariate analysis (e.g., Partial Least Squares Regression) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values. Cluster analysis groups analogs by scaffold similarity, guiding focused libraries for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
